molecular formula C18H17N5O5S B279597 N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE

N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE

Cat. No.: B279597
M. Wt: 415.4 g/mol
InChI Key: YRFCLMDIBGPRAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a furan ring, and a benzothiophene moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

    Synthesis of the furan ring: This involves the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound.

    Coupling of the pyrazole and furan rings: This step involves the formation of a carbon-carbon bond between the two rings, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the benzothiophene moiety: This can be achieved through the cyclization of a suitable precursor, such as a 2-mercaptobenzoic acid derivative.

    Final coupling and functionalization: The final step involves the coupling of the benzothiophene moiety with the pyrazole-furan intermediate, followed by functionalization to introduce the nitro group and the carboxamide functionality.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine, which can then undergo further functionalization.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Coupling Reactions: The compound can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium or copper catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine, while oxidation can yield a variety of products depending on the extent of oxidation.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, and its unique structure makes it an interesting subject for studies on reaction mechanisms and reactivity.

    Biology: The compound can be used in studies on enzyme inhibition, as its structure suggests potential interactions with various biological targets.

    Medicine: The compound may have potential as a drug candidate, particularly if it exhibits activity against specific biological targets.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests potential for binding to active sites or allosteric sites on proteins, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE analogs: These compounds have similar structures but with slight modifications, such as different substituents on the pyrazole or furan rings.

    Other benzothiophene derivatives: These compounds share the benzothiophene moiety but have different functional groups attached.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which include a pyrazole ring, a furan ring, and a benzothiophene moiety. This combination of features is not commonly found in other compounds, making it an interesting subject for further study.

Properties

Molecular Formula

C18H17N5O5S

Molecular Weight

415.4 g/mol

IUPAC Name

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C18H17N5O5S/c19-16(24)15-12-3-1-2-4-14(12)29-18(15)21-17(25)13-6-5-11(28-13)9-22-8-10(7-20-22)23(26)27/h5-8H,1-4,9H2,(H2,19,24)(H,21,25)

InChI Key

YRFCLMDIBGPRAA-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-])C(=O)N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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